molecular formula C16H13N3O3S B15023677 4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Katalognummer: B15023677
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: BRTXKOFVNFCCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the oxadiazole ring and the sulfanyl group in its structure contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the following steps :

    Formation of the oxadiazole ring: This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3).

    Acylation: The amino group of the oxadiazole is then acylated using acid chlorides such as 4-methoxy-benzoyl chloride.

    Cyclization: The acylated product undergoes cyclization to form the final oxadiazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including :

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Its anticancer properties are being explored for the development of new cancer therapies.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways . The oxadiazole ring and the sulfanyl group play crucial roles in its biological activity. For example, in its anticancer activity, it may inhibit specific enzymes or proteins involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can be compared with other oxadiazole derivatives :

    Similar Compounds: Other oxadiazole derivatives include 2-amino-1,3,4-oxadiazole and 5-methyl-1,3,4-oxadiazole.

    Uniqueness: The presence of the methoxy and sulfanyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other oxadiazole derivatives.

Eigenschaften

Molekularformel

C16H13N3O3S

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-methoxy-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C16H13N3O3S/c1-21-13-8-4-10(5-9-13)14(20)17-12-6-2-11(3-7-12)15-18-19-16(23)22-15/h2-9H,1H3,(H,17,20)(H,19,23)

InChI-Schlüssel

BRTXKOFVNFCCDX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3

Löslichkeit

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.